molecular formula C7H5BrClNO2 B8810736 4-(Bromomethyl)-2-chloro-1-nitrobenzene CAS No. 144806-52-0

4-(Bromomethyl)-2-chloro-1-nitrobenzene

Cat. No. B8810736
M. Wt: 250.48 g/mol
InChI Key: WPFRTERBMAUPIM-UHFFFAOYSA-N
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Patent
US09096624B2

Procedure details

A solution of 3-chloro-4-nitrotoluene (2.0 g, 12 mmol), NBS (2.62 g, 14.6 mmol) and 2,2′-azo-bis-isobutyronitrile (0.195 g, 1.16 mmol) in α,α,α-trifluorotoluene (200 mL) was heated at 80° C. under an atmosphere of nitrogen for 3 h. Solvent was removed in vacuo and the residue was partitioned between EtOAc and water and separated. The aqueous layer was extracted with EtOAc (3×) and the combined organic fractions were washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product was taken to the next step without purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
0.195 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH3:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].C1C(=O)N([Br:19])C(=O)C1.N(C(C)(C)C#N)=NC(C)(C)C#N>FC(F)(F)C1C=CC=CC=1>[Br:19][CH2:11][C:4]1[CH:5]=[CH:6][C:7]([N+:8]([O-:10])=[O:9])=[C:2]([Cl:1])[CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C=CC1[N+](=O)[O-])C
Name
Quantity
2.62 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0.195 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
FC(C1=CC=CC=C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×)
WASH
Type
WASH
Details
the combined organic fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was taken to the next step without purification

Outcomes

Product
Name
Type
Smiles
BrCC1=CC(=C(C=C1)[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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